

3-Chloro-7-bromo-4-hydroxyquinoline molecular weight

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Compound of Interest

Compound Name: 3-Chloro-7-bromo-4-hydroxyquinoline

CAS No.: 1203579-13-8

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An In-depth Technical Guide to **3-Chloro-7-bromo-4-hydroxyquinoline**

Abstract

This technical guide provides a comprehensive scientific overview of **3-Chloro-7-bromo-4-hydroxyquinoline**, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a foundational structure in numerous pharmaceuticals, known for a wide spectrum of therapeutic activities including antimalarial, anticancer, and antibacterial properties.[1][2][3][4][5] The strategic incorporation of halogen atoms, such as chlorine and bromine, is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document details the calculated physicochemical properties, proposes a robust and logical synthetic pathway, outlines a self-validating analytical characterization protocol, and discusses potential biological applications based on established structure-activity relationships for this class of compounds.

Physicochemical Properties and Molecular Characteristics

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. As **3-Chloro-7-bromo-4-hydroxyquinoline** is a specialized research chemical, its empirical data is not widely published. The following table summarizes its core molecular characteristics, with the molecular weight calculated from the constituent atomic masses.

Property	Value	Source / Method
Molecular Formula	C ₉ H ₅ BrClNO	-
Molecular Weight	276.46 g/mol	Calculated
IUPAC Name	7-bromo-3-chloroquinolin-4-ol	IUPAC Nomenclature
Canonical SMILES	<chem>C1=CC2=C(C=C1Br)N=C(C(=C2)O)Cl</chem>	Structure-based
InChI Key	(Predicted)	Structure-based
Appearance	(Predicted) Off-white to pale yellow solid	Analogy to similar quinolines

Proposed Synthesis Protocol

The synthesis of multi-substituted quinolines requires a strategic approach to ensure correct regiochemistry. The following proposed pathway is designed for logical bond formation and high-yield transformations, based on established organometallic and heterocyclic chemistry principles. The causality for each step is explained to provide insight into the protocol design.

Overall Synthetic Strategy

The proposed synthesis employs a convergent strategy, beginning with a commercially available substituted aniline. The core quinoline ring is first constructed using a classic cyclization reaction. This is followed by sequential, regioselective halogenation steps to install the required chloro and bromo substituents.

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Experimental Methodology

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline Intermediate

This step utilizes the Gould-Jacobs reaction, a robust and well-documented method for creating the 4-hydroxyquinoline core.^[6]

- **Reactant Preparation:** In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3-bromoaniline (1.0 eq) with diethyl malonate (1.1 eq).
- **Initial Condensation:** Heat the mixture to 140-150°C for 2 hours. This initial step forms the anilinomethylenemalonate intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cyclization:** Add the reaction mixture slowly to a pre-heated high-boiling point solvent, such as Dowtherm A, at 240-250°C.
 - **Causality:** The high temperature is essential to drive the thermal cyclization and subsequent elimination of ethanol, which closes the heterocyclic ring to form the quinoline scaffold.
- **Work-up and Isolation:** After cooling, the solid product will precipitate. Filter the crude product and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A. The intermediate, 7-bromo-4-hydroxyquinoline, can be further purified by recrystallization from ethanol or a similar protic solvent.

Step 2: Synthesis of **3-Chloro-7-bromo-4-hydroxyquinoline**

This step introduces the chlorine atom at the C3 position via electrophilic aromatic substitution.

- **Reactant Preparation:** Dissolve the dried 7-bromo-4-hydroxyquinoline intermediate (1.0 eq) from Step 1 in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in a 100 mL round-bottom flask.
- **Chlorination:** Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature.

- Causality: The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position. NCS is chosen as a mild and effective source of electrophilic chlorine (Cl⁺), minimizing over-chlorination and side reactions.
- Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC. Gentle heating (40-50°C) may be applied to drive the reaction to completion if necessary.
- Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum. The final product, **3-Chloro-7-bromo-4-hydroxyquinoline**, can be purified using column chromatography on silica gel or by recrystallization to achieve high purity.

Analytical Characterization: A Self-Validating System

To ensure the successful synthesis of the correct target molecule, a series of orthogonal analytical techniques must be employed. This protocol constitutes a self-validating system where the results from each analysis corroborate the others to confirm the structure and purity.

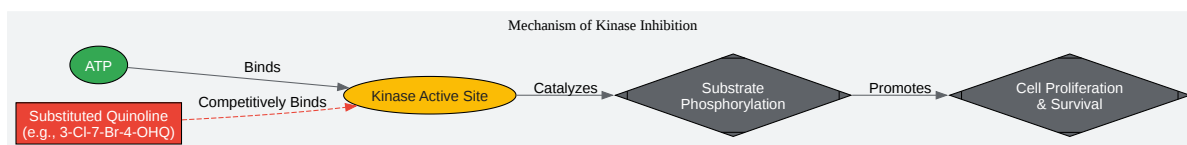
Technique	Expected Result & Rationale
Mass Spectrometry (MS)	Primary Validation: The mass spectrum should exhibit a complex molecular ion [M] ⁺ cluster around m/z 276. Rationale: This confirms the molecular weight. The unique isotopic signature of having one bromine atom (~50.7% ⁷⁹ Br, ~49.3% ⁸¹ Br) and one chlorine atom (~75.8% ³⁵ Cl, ~24.2% ³⁷ Cl) will produce a characteristic pattern of peaks at M, M+2, and M+4, providing unambiguous confirmation of the elemental composition.
¹ H NMR Spectroscopy	Structural Confirmation: The spectrum should show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the four protons on the quinoline ring system. The coupling constants (J-values) between adjacent protons will confirm their relative positions. The C4-OH proton may appear as a broad singlet.
¹³ C NMR Spectroscopy	Carbon Skeleton Confirmation: The spectrum should display 9 distinct carbon signals. The chemical shifts will be characteristic of the quinoline core, with carbons attached to electronegative atoms (Br, Cl, O, N) appearing at predictable downfield positions.
High-Performance Liquid Chromatography (HPLC)	Purity Assessment: A single, sharp peak under various mobile phase conditions indicates high purity of the final compound. This is critical for ensuring that subsequent biological assays are performed on the correct molecule without interference from impurities.

Potential Applications & Biological Context

While specific biological data for **3-Chloro-7-bromo-4-hydroxyquinoline** is not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry.

Halogenation is a key strategy for enhancing the potency and tuning the properties of such scaffolds.

- **Anticancer Activity:** Many substituted quinolines function as kinase inhibitors by competing with ATP at the enzyme's active site.[7] Halogen atoms can form critical hydrogen bonds or halogen bonds within the binding pocket, enhancing inhibitory activity.
- **Antimicrobial & Antimalarial Agents:** The quinoline core is famous for its role in antimalarial drugs like chloroquine.[4] The presence of halogens can increase lipophilicity, aiding in cell membrane penetration, and can be crucial for binding to microbial or parasitic targets.[1]
- **Research Intermediate:** This compound serves as a valuable building block for creating more complex molecules.[7] The chloro, bromo, and hydroxy groups offer distinct chemical handles for further functionalization through reactions like Suzuki coupling (at the bromo position), nucleophilic substitution (at the chloro position), and etherification (at the hydroxy group).



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Caption: General mechanism of quinolines as competitive ATP-binding kinase inhibitors.

Safety and Handling

As a halogenated, biologically active heterocyclic compound, **3-Chloro-7-bromo-4-hydroxyquinoline** should be handled with extreme caution.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]
- Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine dust.[9][10] Avoid all direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter the environment.

This guide provides the foundational knowledge required to synthesize, characterize, and safely handle **3-Chloro-7-bromo-4-hydroxyquinoline**, enabling further research into its potential as a valuable molecule in drug discovery and development.

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